N-(2-Oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)prop-2-enamide
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Description
“N-(2-Oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)prop-2-enamide” is a compound that has been studied for its potential use in the treatment of cancer . It is a derivative of 2-oxo-1,2,3,4-tetrahydropyrimidines, which are key moieties present in various natural, synthetic, and semi-synthetic chemical building blocks . These compounds have multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions .
Synthesis Analysis
The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines, which are related to the compound , has been achieved through a green approach involving the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . This process is carried out in solvent-free conditions via the Biginelli reaction .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a benzazepine ring structure that is hydrogenated . The benzazepine ring is annulated with the benzene ring, creating a biologically important heterocyclic system .Future Directions
The future directions for research on “N-(2-Oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)prop-2-enamide” could include further investigation into its potential as a treatment for cancer , as well as exploration of its other therapeutic and pharmacological activities . Additionally, more research could be done to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
properties
IUPAC Name |
N-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(16)14-11-8-7-9-5-3-4-6-10(9)15-13(11)17/h2-6,11H,1,7-8H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHSFETVNSDBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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